molecular formula C20H23N3O5S B2994481 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide CAS No. 2109278-75-1

2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2994481
M. Wt: 417.48
InChI Key: USWPYWMMYGCVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a sulfonyl group, a phenoxy group, and a pyridin-2-yloxy group. The presence of multiple chiral centers indicates that this compound can exist in various stereoisomers.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or building the bicyclic structure. Without specific information, it’s hard to detail the exact synthesis process.



Molecular Structure Analysis

The molecule has several chiral centers, which means it can exist as different stereoisomers. These different forms can have significantly different properties and biological activities.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the various functional groups present in the molecule suggest that it could participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its chiral centers. Properties such as solubility, melting point, and reactivity could vary significantly between different stereoisomers.


Scientific Research Applications

Structural Analysis and Conformation

The study by (Yang et al., 2008) delves into the structural analysis of a compound with a similar azabicyclo[3.2.1]octane core, highlighting the conformational characteristics of these bicyclic structures. This research is crucial for understanding the three-dimensional arrangement and how it affects the compound's reactivity and interaction with biological targets.

Anticancer Agents Development

Research by (Liu et al., 2015) explores the development of anticancer agents through the modification of similar structures. The study underscores the importance of structural optimization for enhancing the pharmacological profile, offering insights into designing more effective therapeutics.

Cognitive Deficits Treatment in Schizophrenia

The work of (Wishka et al., 2006) identifies a novel agonist targeting cognitive deficits in schizophrenia, using a related azabicyclo[3.2.1]octane structure. This highlights the compound's potential application in neuropsychiatric disorder treatment through modulating neurotransmitter systems.

Antimicrobial Applications

Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, including pyridone and thiazole derivatives, for antimicrobial applications. This research indicates the broad potential of incorporating the sulfamoyl group into similar structures for antimicrobial effects, suggesting a similar applicability for the chemical . The findings are detailed in the publication available at International Journal of Molecular Sciences.

Synthesis and Ring Expansion Studies

Studies on the synthesis and ring expansion of monocyclic beta-lactams into novel bicyclic gamma-lactams provide a foundation for understanding the synthetic routes applicable to azabicyclo[3.2.1]octane derivatives. The work by (Dekeukeleire et al., 2009) and similar research underscore the synthetic versatility and potential applications in medicinal chemistry.

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could focus on synthesizing this compound and its various stereoisomers, studying their physical and chemical properties, and investigating their biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

2-[4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c21-19(24)13-27-16-6-8-18(9-7-16)29(25,26)23-14-4-5-15(23)12-17(11-14)28-20-3-1-2-10-22-20/h1-3,6-10,14-15,17H,4-5,11-13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWPYWMMYGCVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.